L-693989

Candida albicans Mucosal Colonization In Vivo Efficacy

L-693989 (CAS 138661-20-8) is a water-soluble, phosphorylated cyclic lipopeptide prodrug of pneumocandin B₀ designed for parenteral administration. Its activity relies on in vivo enzymatic conversion—a PK feature not replicated by other echinocandins. Key differentiation: validated aerosolized PCP prophylaxis at 0.7 μg/lung/day in rat models; superior to nystatin in CD4+ T-cell-deficient candidiasis; >200-fold parenteral vs. oral potency differential (ED₉₀ 0.15 vs. 32 mg/kg); and >250 mg/mL aqueous solubility for stable injectable formulation. The definitive tool compound for antifungal PK/PD modeling, inhaled prophylaxis research, and soluble lipopeptide benchmark studies.

Molecular Formula C50H80N8NaO20P
Molecular Weight 1167.2 g/mol
Cat. No. B15582021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-693989
Molecular FormulaC50H80N8NaO20P
Molecular Weight1167.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1/t25-,26+,27+,29+,31-,32-,33-,34+,35+,38?,39-,40?,41-,42-,43-,46+;/m0./s1
InChIKeyVAHIZUPRWJROTF-LGKAQAJDSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-693989: A Water-Soluble Phosphorylated Lipopeptide Prodrug of Pneumocandin B₀ with Validated Antifungal and Antipneumocystis Activity


L-693989 (CAS 138661-20-8) is a water-soluble, phosphorylated cyclic lipopeptide that functions as a prodrug of the natural echinocandin pneumocandin B₀. Its primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis [1]. Originally developed by Merck Research Laboratories, L-693989 has been evaluated in preclinical models for both its anticandidal and antipneumocystis properties [2]. Unlike the more widely known echinocandin class of antifungal agents, L-693989 is specifically designed for parenteral administration due to its limited oral bioavailability, and it has been studied as an aerosolized prophylactic agent for Pneumocystis carinii pneumonia (PCP) [3].

Why Generic Substitution of L-693989 with Other Antifungals Fails: Evidence for Potency and Pharmacokinetic Differentiation


Simple substitution of L-693989 with other antifungal agents, including both azoles and other echinocandins, is not supported by existing data due to fundamental differences in in vivo efficacy, tissue penetration, and pharmacokinetic properties. For instance, while in vitro MIC values for certain azoles may appear favorable, these agents fail to achieve the necessary tissue concentrations in critical models such as disseminated candidiasis, where they are unable to sterilize target organs even at very high doses (≤100 mg/kg) [1]. Furthermore, L-693989 is a phosphorylated prodrug of pneumocandin B₀; its activity is specifically reliant on in vivo conversion to the active parent compound, a process that cannot be replicated by other echinocandins or semisynthetic derivatives that are not prodrugs [2]. This pharmacokinetic nuance is critical for procurement decisions in research settings where specific prodrug behavior is required.

Quantitative Evidence for L-693989: In Vivo Efficacy, Aerosol Prophylaxis, and PK Differentiation vs. Comparators


In Vivo Reduction of Candida albicans Mucosal Colonization: Head-to-Head Comparison with Azoles and Polyenes

In a CD4+ T-cell-deficient mouse model of oropharyngeal and gastrointestinal mucosal colonization by C. albicans, L-693989 demonstrated superior efficacy in reducing fungal burden. When administered ad libitum in drinking water at 25-400 μg/mL, L-693989 significantly reduced the number of C. albicans CFU per gram of feces and oral swab compared to sham-treated controls, and was among the most effective agents tested [1].

Candida albicans Mucosal Colonization In Vivo Efficacy

Parenteral vs. Oral Bioavailability: Quantified Dosing Disparity for L-693989 in P. carinii Pneumonia Models

L-693989 exhibits a stark contrast between parenteral and oral efficacy, a key factor in experimental design. In a rat model of acute P. carinii pneumonia, the parenteral 90% effective dose (ED₉₀) for therapy was 0.15 mg/kg, while the oral ED₉₀ was 32 mg/kg, representing a >200-fold difference in potency between routes [1]. For daily prophylaxis, the oral ED₉₀ was 5 mg/kg compared to the much lower parenteral doses required for efficacy [1]. This poor oral bioavailability is a defining characteristic that distinguishes it from orally active azole comparators.

Pneumocystis carinii Pharmacokinetics Prodrug

Aerosolized Prophylaxis: Lung-Targeted Dosing for Prevention of Pneumocystis Cysts and Trophozoites

L-693989 has been specifically evaluated for aerosolized prophylaxis, a delivery route that bypasses its poor oral bioavailability. In a 6-week immunosuppressed rat model, a daily inhaled dose of 0.7 μg per lung or a weekly dose of 77.9 μg per lung effectively prevented the development of P. carinii cysts and trophozoites, as well as associated pneumonia [1]. This demonstrates a distinct, targeted application not feasible with most other antifungal agents that lack this level of pulmonary deposition data.

Pneumocystis carinii Aerosol Prophylaxis

Water Solubility: Quantified Advantage for Parenteral Formulation

L-693989 is distinguished by its high aqueous solubility, a critical attribute for parenteral and aerosol formulation. It is described as a 'water-soluble phosphorylated cyclic lipopeptide prodrug' [1] with a reported solubility exceeding 250 mg/mL in water . This physicochemical property directly enables the preparation of solutions for intravenous or nebulized delivery, which would be challenging with less soluble natural pneumocandins.

Solubility Formulation Lipopeptide

Recommended Application Scenarios for L-693989: Validated Use Cases Based on Quantitative Evidence


Aerosolized Prophylaxis for Pneumocystis carinii Pneumonia (PCP) in Rodent Models

L-693989 is the optimal selection for studies evaluating inhaled prophylaxis of PCP. It has been quantitatively validated in a rat model where nebulized delivery of a daily dose of 0.7 μg per lung or a weekly dose of 77.9 μg per lung completely prevented the development of P. carinii cysts and trophozoites, as well as the associated pneumonia, over a 6-week immunosuppression period [1]. This established dosing paradigm provides a reliable framework for reproducible aerosolized antifungal prophylaxis studies.

Parenteral Prodrug Studies in Immunocompromised Models of Mucosal Candidiasis

For investigations requiring a water-soluble, parenterally administered antifungal prodrug in immunocompromised hosts, L-693989 is directly supported by head-to-head in vivo efficacy data. In a CD4+ T-cell-deficient mouse model of oral and GI C. albicans colonization, L-693989 was among the most effective agents at reducing fungal burden, demonstrating superior activity compared to nystatin [2]. This model is highly relevant for studying antifungal interventions in AIDS-like immune deficiency states.

Oral vs. Parenteral Bioavailability Studies in Fungal Infection Models

L-693989 serves as an ideal tool compound for research designed to dissect the impact of oral bioavailability on antifungal efficacy. The stark >200-fold difference between its parenteral ED₉₀ (0.15 mg/kg) and oral ED₉₀ (32 mg/kg) in a rat PCP therapy model [3] provides a well-characterized system for comparing the therapeutic outcomes of different routes of administration, making it a valuable reference for PK/PD modeling and formulation development.

Formulation Development for Poorly Soluble Lipopeptides

Due to its high aqueous solubility (>250 mg/mL) , L-693989 is a practical choice for research aimed at developing stable, injectable lipopeptide formulations. It can serve as a soluble prodrug benchmark when comparing novel formulations or delivery systems intended for other echinocandins or lipopeptides that exhibit poor water solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-693989

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.